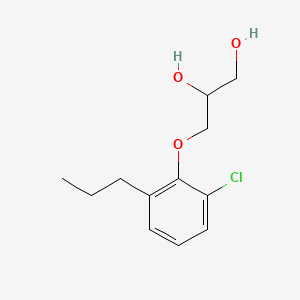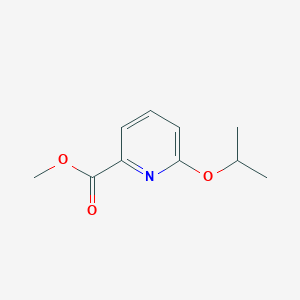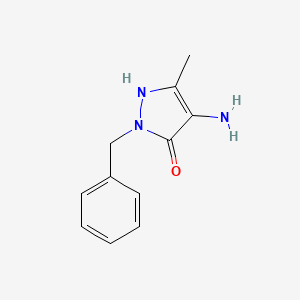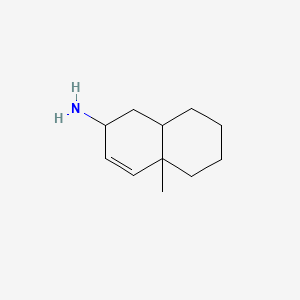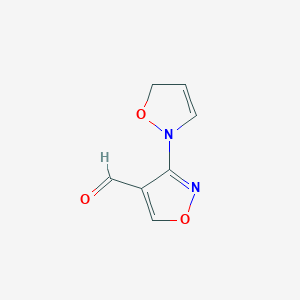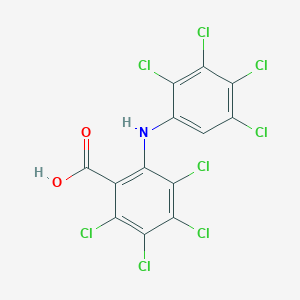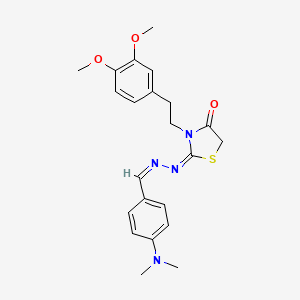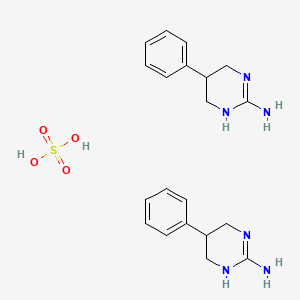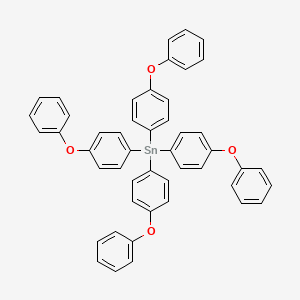
Stannane, tetrakis(p-phenoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tetrakis(p-phenoxyphenyl)-: is an organotin compound with the molecular formula C48H36O4Sn and a molecular weight of 795.51 g/mol . This compound is characterized by the presence of four phenoxyphenyl groups attached to a central tin atom. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of stannane, tetrakis(p-phenoxyphenyl)- typically involves the Stille coupling reaction . This reaction is a versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides. The reaction is catalyzed by palladium and often requires the presence of a base. The general reaction conditions include:
Palladium catalyst: (e.g., Pd(PPh3)4)
Base: (e.g., cesium carbonate)
Solvent: (e.g., tetrahydrofuran)
Temperature: Typically around 80-100°C
Industrial Production Methods: Industrial production of stannane, tetrakis(p-phenoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Stannane, tetrakis(p-phenoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced under specific conditions to yield different organotin compounds.
Substitution: The phenoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Stannane, tetrakis(p-phenoxyphenyl)- has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological systems due to its stability and unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of stannane, tetrakis(p-phenoxyphenyl)- primarily involves its role as a reagent in the Stille coupling reaction . The reaction mechanism includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide.
Transmetalation: The organotin compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Stannane, tetrakis(p-phenoxyphenyl)- can be compared with other similar compounds, such as:
Uniqueness: The uniqueness of stannane, tetrakis(p-phenoxyphenyl)- lies in its stability and the presence of phenoxyphenyl groups, which provide distinct chemical properties and reactivity compared to other organotin compounds.
Propriétés
Numéro CAS |
6452-62-6 |
|---|---|
Formule moléculaire |
C48H36O4Sn |
Poids moléculaire |
795.5 g/mol |
Nom IUPAC |
tetrakis(4-phenoxyphenyl)stannane |
InChI |
InChI=1S/4C12H9O.Sn/c4*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h4*1,3-10H; |
Clé InChI |
SQTJOGAEUXRZST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=C(C=C3)OC4=CC=CC=C4)(C5=CC=C(C=C5)OC6=CC=CC=C6)C7=CC=C(C=C7)OC8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

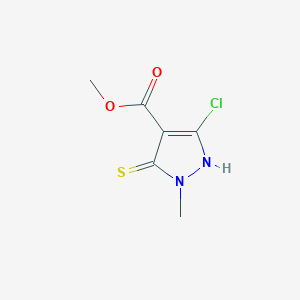
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
